molecular formula C11H14BrN5O B10977673 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-(1H-pyrazol-3-ylmethyl)propanamide

2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-(1H-pyrazol-3-ylmethyl)propanamide

Cat. No. B10977673
M. Wt: 312.17 g/mol
InChI Key: DENBQJQWPMUMDI-UHFFFAOYSA-N
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Description

2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-(1H-pyrazol-3-ylmethyl)propanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromo substituent and a methyl group on the pyrazole ring, as well as a propanamide moiety linked to another pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-(1H-pyrazol-3-ylmethyl)propanamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Methylation: The methyl group can be introduced via alkylation reactions using methyl iodide or dimethyl sulfate.

    Amidation: The final step involves the formation of the propanamide moiety. This can be achieved by reacting the brominated and methylated pyrazole with an appropriate amine, followed by acylation with a propanoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the bromo substituent, converting it to a hydrogen atom or other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles like sodium azide (NaN₃) or amines in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Dehalogenated compounds or hydrogenated derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-(1H-pyrazol-3-ylmethyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases such as cancer, infectious diseases, and neurological disorders.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-(1H-pyrazol-3-ylmethyl)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The exact pathways involved would vary based on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N-(1H-pyrazol-3-ylmethyl)propanamide
  • 2-(4-fluoro-3-methyl-1H-pyrazol-1-yl)-N-(1H-pyrazol-3-ylmethyl)propanamide
  • 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)-N-(1H-pyrazol-3-ylmethyl)propanamide

Uniqueness

The uniqueness of 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-(1H-pyrazol-3-ylmethyl)propanamide lies in its specific substitution pattern, which can influence its reactivity, biological activity, and physicochemical properties. The presence of the bromo substituent, in particular, can enhance its potential as a versatile intermediate in organic synthesis and its ability to interact with biological targets.

properties

Molecular Formula

C11H14BrN5O

Molecular Weight

312.17 g/mol

IUPAC Name

2-(4-bromo-3-methylpyrazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propanamide

InChI

InChI=1S/C11H14BrN5O/c1-7-10(12)6-17(16-7)8(2)11(18)13-5-9-3-4-14-15-9/h3-4,6,8H,5H2,1-2H3,(H,13,18)(H,14,15)

InChI Key

DENBQJQWPMUMDI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1Br)C(C)C(=O)NCC2=CC=NN2

Origin of Product

United States

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